molecular formula C5H5ClN2O3 B1435805 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole CAS No. 1835764-98-1

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B1435805
CAS No.: 1835764-98-1
M. Wt: 176.56 g/mol
InChI Key: GSSWSCRYBMTIGX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSWSCRYBMTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of suitable nitroalkenes with chloromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole may involve continuous flow processing techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxazoles, and other functionalized heterocycles .

Scientific Research Applications

Chemistry

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The chloromethyl group can be replaced by nucleophiles to form diverse derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group, leading to functionalized products.

Biology

Research indicates potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound is being explored for its potential as an anticancer agent. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents.
Compound DerivativeCell Line TestedIC50 Value (µM)
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole Derivative AHT-29 (Colon)92.4
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole Derivative BMCF-7 (Breast)79.0

Medicine

The compound is under investigation for its role as a pharmaceutical intermediate . Its derivatives may serve as precursors for drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industry

In industrial applications, 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is used in the production of various chemical products and materials, contributing to the development of new materials with enhanced properties.

Case Studies

  • Anticancer Research :
    • A study evaluated the anticancer properties of several derivatives against multiple cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced biological activity.
    • For example, derivatives with electron-donating groups exhibited improved activity compared to those with electron-withdrawing groups.
  • Antimicrobial Studies :
    • Research demonstrated that certain derivatives showed potent antimicrobial effects against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted oxazoles and chloromethyl derivatives. Examples are 5-(Chloromethyl)-2-methyl-4-nitro-1,2-oxazole and 5-(Chloromethyl)-3-methyl-4-nitro-1,3-oxazole .

Uniqueness

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl group and a nitro group on the oxazole ring makes it a versatile intermediate for various synthetic applications .

Biological Activity

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is a compound within the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole features a chloromethyl group and a nitro group attached to the oxazole ring, which is known to influence its biological activity. The presence of these functional groups may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Testing : A derivative of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase, indicating that these compounds may disrupt cellular processes critical for tumor growth .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been explored. Studies indicate that compounds similar to 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole possess broad-spectrum antimicrobial activity:

  • Inhibition Studies : Compounds have demonstrated effectiveness against various bacterial strains and fungi. For example, some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Potential Applications : Given their efficacy, these compounds could serve as lead structures for developing new antimicrobial agents.

Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer Exhibits cytotoxicity against MCF-7 and HeLa cell lines with IC50 values in micromolar range; induces apoptosis.
Antimicrobial Effective against various bacterial strains; potential for development into new antibiotics.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of oxazole derivatives, one compound related to 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole was tested against multiple cancer cell lines. The results showed that this compound had an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating high potency .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of oxazole derivatives revealed that certain compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests that modifications to the oxazole structure can enhance antimicrobial efficacy .

Research Findings

The biological evaluations of compounds containing the oxazole framework suggest that modifications can lead to enhanced activities. Notably:

  • The introduction of electron-withdrawing groups (like nitro) has been shown to improve anticancer potency.
  • Structural modifications may also affect selectivity towards specific cancer types or microbial strains.

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Step 1: Start with precursor compounds like 3-methyl-4-nitroisoxazole. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions .
  • Step 2: Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to balance reactivity and stability. Excess chloromethylating agents may improve conversion rates but require careful quenching to avoid side reactions .
  • Step 3: Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 45–65%, with purity confirmed by elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups: nitro (1520–1350 cm⁻¹), C-Cl (750–550 cm⁻¹), and oxazole ring (1650–1600 cm⁻¹) .
  • NMR: Use ¹H NMR to confirm the chloromethyl (–CH₂Cl) proton environment (δ 4.5–5.0 ppm) and methyl group (δ 2.1–2.5 ppm). ¹³C NMR resolves oxazole ring carbons (δ 160–170 ppm) and nitro group effects .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards from chloromethyl groups .
  • Storage: Store in airtight containers at –20°C to prevent hydrolysis. Avoid contact with moisture or strong oxidizing agents .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design: React 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
  • Kinetic Analysis: Use pseudo-first-order conditions to measure reaction rates via UV-Vis or NMR. Compare leaving-group efficiency (Cl⁻ vs. other halides) .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict transition states and activation energies for substitution pathways .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Data Cross-Validation: Compare experimental NMR/IR with simulated spectra (e.g., ACD/Labs or ChemDraw). Confirm crystallographic data via single-crystal X-ray diffraction (CCDC deposition recommended) .
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks in complex spectra .
  • Error Analysis: Re-examine reaction conditions (e.g., solvent purity, temperature fluctuations) that may lead to byproducts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., hydroxymethyl derivatives) .
  • Kinetic Stability Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Mechanistic Insight: Probe nitro group reduction pathways under acidic/basic conditions using cyclic voltammetry .

Q. What methodologies are effective for studying its potential as a pharmacophore in medicinal chemistry?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing nitro with amino groups) and test in vitro bioactivity (e.g., enzyme inhibition assays) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial nitroreductases) .
  • Toxicity Profiling: Conduct cytotoxicity assays (MTT or LDH) on mammalian cell lines to assess therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.